3-Bromopiperidine: A Comprehensive Technical Guide
3-Bromopiperidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and biological properties of 3-Bromopiperidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its characteristics, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Core Physical and Chemical Properties
3-Bromopiperidine is a substituted piperidine ring with a bromine atom at the 3-position. It is typically available as a free base or as a more stable hydrobromide salt. The properties of both forms are summarized below for comparative analysis.
Table 1: Physical and Chemical Properties of 3-Bromopiperidine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀BrN | [1] |
| Molecular Weight | 164.04 g/mol | [1] |
| CAS Number | 102776-55-6 | [1] |
| Boiling Point | 182 °C | |
| Density | 1.403 g/cm³ | |
| Flash Point | 64 °C | |
| pKa (Predicted) | 8.73 ± 0.10 | |
| Storage | Store in a dark, dry place, under -20°C in a sealed container. |
Table 2: Physical and Chemical Properties of 3-Bromopiperidine Hydrobromide
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁Br₂N | [2][3] |
| Molecular Weight | 244.96 g/mol | [2][3] |
| CAS Number | 54288-72-1 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 275-285 °C | [2] |
| Storage | 2-8°C | [2] |
Chemical Reactivity and Stability
3-Bromopiperidine is a versatile intermediate in organic synthesis. The presence of the bromine atom, a good leaving group, allows for various nucleophilic substitution reactions at the C-3 position of the piperidine ring. The secondary amine functionality is also reactive and can undergo N-alkylation, N-acylation, and other common amine reactions.
The stability of 3-Bromopiperidine as a free base can be limited, and it is often handled and stored as its hydrobromide salt for improved stability.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 3-Bromopiperidine are not extensively reported in readily available literature. However, based on general organic chemistry principles, the following representative protocols can be proposed.
Synthesis of 3-Bromopiperidine from 3-Hydroxypiperidine
A common method for the conversion of secondary alcohols to alkyl bromides involves the use of phosphorus tribromide (PBr₃). This reaction typically proceeds with an inversion of stereochemistry.
General Protocol:
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Reaction Setup: A solution of 3-hydroxypiperidine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified, typically by distillation under reduced pressure or by column chromatography.
Purification by Column Chromatography
Due to the basic nature of the piperidine nitrogen, standard silica gel chromatography may lead to product streaking and poor separation. To mitigate this, a modified approach is recommended.
Protocol:
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Stationary Phase: Neutral or basic alumina can be used as the stationary phase. Alternatively, silica gel can be deactivated by pre-treating it with a solvent system containing a small percentage of a tertiary amine (e.g., 1-2% triethylamine)[4].
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Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis[5]. For basic compounds, adding a small amount of triethylamine to the eluent can improve the separation[4].
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Procedure: The crude 3-Bromopiperidine is loaded onto the prepared column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.
Spectroscopic Analysis
Table 3: Predicted NMR Data for 3-Bromopiperidine
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~4.0-4.5 | Multiplet | Proton attached to the carbon bearing the bromine atom (CH-Br). |
| ~2.5-3.5 | Multiplets | Protons on the carbons adjacent to the nitrogen atom (CH₂-N). | |
| ~1.5-2.2 | Multiplets | Remaining protons on the piperidine ring. | |
| Broad singlet | Amine proton (N-H), chemical shift can vary with solvent and concentration. | ||
| ¹³C NMR | ~50-60 | Carbon bearing the bromine atom (C-Br). | |
| ~45-55 | Carbons adjacent to the nitrogen atom (C-N). | ||
| ~20-35 | Remaining carbons in the piperidine ring. |
Biological Activity and Signaling Pathways
The biological activity of 3-Bromopiperidine itself has not been extensively studied and reported in the scientific literature. However, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological targets[6][7].
Derivatives of 3-substituted piperidines have been investigated for various pharmacological activities, including as PI3Kδ inhibitors for potential anti-cancer applications and as agents targeting cathepsin K for the treatment of osteoporosis[8][9]. The bromine atom in 3-Bromopiperidine serves as a convenient synthetic handle to introduce a variety of functional groups at the 3-position, enabling the generation of libraries of compounds for biological screening.
Given the lack of specific information on the signaling pathways directly modulated by 3-Bromopiperidine, a diagram illustrating a key experimental workflow is provided below.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for 3-Bromopiperidine
Caption: Synthetic workflow for the preparation of 3-Bromopiperidine.
Conclusion
3-Bromopiperidine is a valuable building block for the synthesis of a diverse range of piperidine-containing molecules with potential therapeutic applications. While detailed experimental and biological data for the compound itself are somewhat limited in the public domain, this guide provides a comprehensive summary of its known physical and chemical properties, along with representative protocols for its synthesis and purification. Further research into the specific biological activities of 3-Bromopiperidine and its derivatives could uncover novel therapeutic agents.
References
- 1. 3-Bromopiperidine | C5H10BrN | CID 420919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromopiperidine hydrobromide 54288-72-1 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
